Cas no 933725-48-5 (methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine)

methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine 化学的及び物理的性質
名前と識別子
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- EN300-2960341
- 933725-48-5
- AKOS017650250
- methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine
- methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine
-
- MDL: MFCD21797322
- インチ: 1S/C8H14N2/c1-7(9-2)8-4-5-10(3)6-8/h4-7,9H,1-3H3
- InChIKey: JKVKDWZITVYZHN-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=CC(=C1)C(C)NC
計算された属性
- せいみつぶんしりょう: 138.115698455g/mol
- どういたいしつりょう: 138.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2960341-0.05g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 0.05g |
$587.0 | 2023-09-06 | ||
Enamine | EN300-2960341-10g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 10g |
$3007.0 | 2023-09-06 | ||
Enamine | EN300-2960341-5.0g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 5.0g |
$2525.0 | 2023-07-06 | ||
Enamine | EN300-2960341-0.1g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 0.1g |
$615.0 | 2023-09-06 | ||
Enamine | EN300-2960341-2.5g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 2.5g |
$1370.0 | 2023-09-06 | ||
Enamine | EN300-2960341-0.5g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 0.5g |
$671.0 | 2023-09-06 | ||
Enamine | EN300-2960341-0.25g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 0.25g |
$642.0 | 2023-09-06 | ||
Enamine | EN300-2960341-5g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 5g |
$2028.0 | 2023-09-06 | ||
Enamine | EN300-2960341-1g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 1g |
$699.0 | 2023-09-06 | ||
Enamine | EN300-2960341-1.0g |
methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |
933725-48-5 | 1.0g |
$871.0 | 2023-07-06 |
methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamineに関する追加情報
Methyl 1-(1-Methyl-1H-Pyrrol-3-Yl)Ethylamine: A Comprehensive Overview
Methyl 1-(1-methyl-1H-pyrrol-3-yl)ethylamine, also known by its CAS number 933725-48-5, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of amines and features a unique structure that combines a pyrrole ring with an ethylamine group, making it a versatile molecule with potential applications in drug design and materials science.
The molecular structure of methyl 1-(1-methyl-1H-pyrrol-3-yl)ethylamine is characterized by a pyrrole ring substituted with a methyl group at position 1 and an ethylamine group at position 3. The pyrrole ring is an aromatic five-membered heterocycle containing one nitrogen atom, which contributes to the compound's electronic properties and reactivity. The ethylamine group introduces additional functional groups, enhancing the molecule's ability to participate in various chemical reactions and interactions.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the context of drug discovery and medicinal chemistry. The compound's ability to form hydrogen bonds and its capacity to act as a ligand in metal complexes make it an attractive candidate for designing drugs targeting specific biological pathways.
From a synthetic perspective, methyl 1-(1-methyl-1H-pyrrol-3-yl)ethylamine can be prepared through various routes, including nucleophilic substitution and condensation reactions. The choice of synthesis method depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly syntheses, aligning with the principles of green chemistry.
The physical properties of this compound, such as its melting point, boiling point, and solubility, are critical for its application in different chemical processes. Its relatively low molecular weight and hydrophilic nature make it suitable for use in aqueous solutions, while its ability to dissolve in organic solvents facilitates its incorporation into various formulations.
In terms of applications, methyl 1-(1-methyl-1H-pyrrol-3-yl)ethylamine has found utility in the synthesis of advanced materials, including polymers and nanoparticles. Its role as a precursor for these materials underscores its importance in the field of materials science. Additionally, its potential as a chiral auxiliary or catalyst has been explored, further expanding its versatility in chemical synthesis.
Recent research has also focused on understanding the biological activity of this compound. Studies have demonstrated its ability to modulate enzyme activity and interact with cellular receptors, suggesting its potential as a lead compound for drug development. However, further investigations are required to fully elucidate its pharmacokinetic properties and safety profile.
In conclusion, methyl 1-(1-methyl-1H-pyrrol-3-yl)ethylamine (CAS No. 933725-48-5) is a multifaceted compound with promising applications across diverse fields. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for researchers in both academia and industry.
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